GSK699

説明

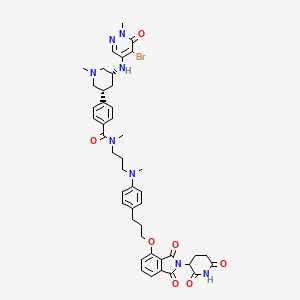

GSK699 (CAS No. 2260944-68-9) is a cis-(R,R)-enantiomer of the PROTAC (PROteolysis TArgeting Chimera) compound GSK983, designed to induce targeted degradation of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5), two histone acetyltransferases implicated in inflammatory responses . Structurally, GSK699 is a bifunctional molecule with a molecular formula of C₄₅H₅₁BrN₈O₇ (molecular weight: 895.84 g/mol), comprising a PCAF/GCN5-binding ligand linked to a cereblon (CRBN) E3 ubiquitin ligase-recruiting moiety .

In THP1 cells, GSK699 achieves 50% degradation efficiency (DC₅₀) at 1.5–3 nM, significantly reducing PCAF/GCN5 protein levels . This degradation impairs the ability of dendritic cells (DCs) and macrophages to respond to lipopolysaccharide (LPS), leading to reduced production of pro-inflammatory cytokines such as IL-6, IL-12p70, and IFN-γ . Unlike traditional inhibitors, GSK699 eliminates both enzymatic and non-enzymatic functions of PCAF/GCN5, making it a promising candidate for anti-inflammatory therapies .

特性

CAS番号 |

2260944-68-9 |

|---|---|

分子式 |

C45H51BrN8O7 |

分子量 |

895.856 |

IUPAC名 |

4-[(3R,5R)-5-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-1-methylpiperidin-3-yl]-N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylbenzamide |

InChI |

InChI=1S/C45H51BrN8O7/c1-50-26-31(24-32(27-50)48-35-25-47-53(4)45(60)40(35)46)29-13-15-30(16-14-29)42(57)52(3)22-7-21-51(2)33-17-11-28(12-18-33)8-6-23-61-37-10-5-9-34-39(37)44(59)54(43(34)58)36-19-20-38(55)49-41(36)56/h5,9-18,25,31-32,36,48H,6-8,19-24,26-27H2,1-4H3,(H,49,55,56)/t31-,32+,36?/m0/s1 |

InChIキー |

SARLMRHJAJBYBI-CIDUPMPKSA-N |

SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=C(C=C3)C(=O)N(C)CCCN(C)C4=CC=C(C=C4)CCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK699; GSK-699; GSK 699; |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GSK699 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves:

Formation of the core structure: This step includes the synthesis of the piperidine and pyridazinone moieties.

Coupling reactions: The core structure is then coupled with various functional groups to form the final compound.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98%

Industrial Production Methods

Industrial production methods for GSK699 are not publicly disclosed, but they likely involve large-scale synthesis using similar synthetic routes as described above, followed by rigorous purification and quality control processes to ensure high purity and consistency .

化学反応の分析

Types of Reactions

GSK699 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

Reduction: Reduction reactions can occur at the pyridazinone ring.

Substitution: Substitution reactions are possible at various positions on the aromatic rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve nucleophilic or electrophilic reagents under controlled temperatures

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the pyridazinone ring .

科学的研究の応用

GSK699 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the degradation of PCAF and GCN5 proteins.

Biology: Helps in understanding the role of PCAF and GCN5 in gene expression and inflammation.

Medicine: Potential therapeutic applications in diseases where PCAF and GCN5 are implicated, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new PROTAC-based therapies and research tools

作用機序

GSK699 functions by inducing the degradation of PCAF and GCN5 proteins through the PROTAC mechanism. It binds to the target proteins and recruits the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This process effectively reduces the levels of PCAF and GCN5, thereby modulating gene expression and inflammatory responses .

類似化合物との比較

BETd-246

A second-generation BET protein degrader with superior selectivity for BRD2/3/3.

HDAC6 Degrader 9c

This PROTAC selectively degrades HDAC6, a histone deacetylase involved in cellular metabolism. While HDAC6 degraders share GSK699’s mechanism (E3 ligase recruitment), their therapeutic focus diverges (e.g., cancer vs. inflammation) .

| PROTAC | Target | Therapeutic Application | Key Advantage |

|---|---|---|---|

| GSK699 | PCAF/GCN5 | Anti-inflammatory | Dual degradation of PCAF/GCN5 |

| BETd-246 | BRD2/3/4 | Oncology | Broader BET family selectivity |

| HDAC6 Degrader 9c | HDAC6 | Metabolic disorders | High specificity for HDAC6 isoforms |

Research Implications and Limitations

- Advantages of GSK699: Eliminates non-enzymatic protein functions inaccessible to inhibitors. Low nanomolar potency with broad cytokine suppression.

- Limitations: Limited in vivo data on pharmacokinetics and toxicity. Potential off-target effects due to cereblon ligase recruitment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。